4-(Cyclopropanesulfonamidomethyl)benzoic acid
Description
Properties
IUPAC Name |
4-[(cyclopropylsulfonylamino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJSOCBFKRRDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 4-Aminomethylbenzoic Acid
The foundational step in synthesizing this compound involves preparing 4-aminomethylbenzoic acid. A robust method, adapted from patent CN102791677B, utilizes catalytic hydrogenation of 4-oximido methyl-toluate intermediates.
Procedure :
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Oxime Formation : React 4-carboxylbenzaldehyde with hydroxylamine hydrochloride in methanol/water, adjusting pH to 7.5–8.0 with NaOH.
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Hydrogenation : Treat the oxime with 5% Pd/C under 10 kg/cm² H₂ pressure, yielding 4-aminomethylbenzoic acid after neutralization and crystallization.
Key Data :
This intermediate is critical for subsequent sulfonamide functionalization.
Sulfonylation with Cyclopropanesulfonyl Chloride
The introduction of the cyclopropanesulfonamide group follows established sulfonylation protocols, as demonstrated in the synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives.
Procedure :
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Activation : React 4-aminomethylbenzoic acid with cyclopropanesulfonyl chloride in dichloromethane.
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Base Addition : Introduce 2N NaOH to neutralize HCl byproduct, maintaining pH 7–8.
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Purification : Acidify with HCl, filter, and recrystallize from methanol/water.
Optimization Insights :
-
Solvent Choice : Dichloromethane enhances reactivity compared to polar solvents.
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Stoichiometry : A 1:1.2 molar ratio (amine:sulfonyl chloride) minimizes side reactions.
Reaction Condition Optimization
Catalytic Hydrogenation Parameters
Data from CN102791677B reveals the impact of NaOH concentration on hydrogenation efficiency:
| NaOH Equivalents | Yield (%) | Purity (%) |
|---|---|---|
| 2.4 | 85.2 | 98.5 |
| 3.0 | 93.5 | 99.9 |
| 3.5 | 89.7 | 99.2 |
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 2 | 78 |
| 35 | 1.5 | 88 |
| 45 | 1 | 82 |
Optimum : 35°C for 1.5 hours balances speed and efficiency.
Characterization and Validation
Spectroscopic Confirmation
Melting Point Consistency
Industrial-Scale Considerations
Chemical Reactions Analysis
4-(Cyclopropanesulfonamidomethyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form corresponding alcohol derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Cyclopropanesulfonamidomethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropanesulfonamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, and other cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Substituent Impact Analysis:
- Electron-Withdrawing Groups (e.g., sulfonamide, phosphonate): These groups reduce the pKa of the benzoic acid, enhancing acidity. For example, the sulfonamide group in this compound likely lowers its pKa compared to 4-hydroxybenzoic acid .
- In contrast, the flexible diethoxyphosphinoyl group in 4-[(Diethoxyphosphinoyl)methyl]benzoic acid allows conformational adaptability .
- Hydrogen-Bonding Capacity: Sulfonamide and carboxylic acid groups facilitate intermolecular interactions, as seen in the dimeric crystal structures of 4-[(Diethoxyphosphinoyl)methyl]benzoic acid and 4-(3-chloroanilino)benzoic acid .
Biological Activity
4-(Cyclopropanesulfonamidomethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H13NO3S
- Molecular Weight : 241.29 g/mol
This compound features a benzoic acid moiety with a cyclopropanesulfonamide group, which may influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | 64 |
These results suggest that this compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's anti-inflammatory activity was assessed using an ELISA assay, showing a dose-dependent reduction in cytokine levels:
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 25 | 30 |
| 25 | 50 | 55 |
| 50 | 70 | 75 |
These findings indicate that the compound may have therapeutic potential in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects appears to involve modulation of signaling pathways associated with inflammation and microbial resistance. It is hypothesized to interact with specific receptors or enzymes that regulate these pathways, although further research is needed to elucidate the exact mechanisms involved.
Case Studies
Several case studies have explored the application of this compound in various therapeutic contexts. One notable study involved the use of this compound in a murine model of rheumatoid arthritis. The treatment led to significant reductions in joint swelling and histological evidence of inflammation compared to untreated controls.
Q & A
Q. What synthetic routes are effective for preparing 4-(Cyclopropanesulfonamidomethyl)benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of a benzoic acid derivative with cyclopropanesulfonamide. Key steps include:
- Sulfonamide Coupling : React 4-(aminomethyl)benzoic acid with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere to avoid hydrolysis .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl₃ resolve the cyclopropane protons (δ 1.0–1.5 ppm) and sulfonamide NH (δ 7.5–8.0 ppm).
- X-ray Crystallography : Use SHELXL (SHELX suite) for structure refinement. Key parameters include high-resolution data (>1.0 Å) and twin correction for accurate assignment of the cyclopropane ring geometry .
Q. What are the common chemical derivatization strategies for this compound in medicinal chemistry?
- Esterification : Protect the carboxylic acid group using methanol/H₂SO₄ to form methyl esters for solubility studies.
- Sulfonamide Modifications : Replace cyclopropane with other sulfonyl groups (e.g., trifluoroethyl) to explore electronic effects on bioactivity .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for drug design?
- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model charge distribution, focusing on the sulfonamide’s electron-withdrawing effects.
- Molecular Docking : Simulate interactions with targets like carbonic anhydrase using AutoDock Vina. Prioritize protonation states of the carboxylic acid at physiological pH (e.g., deprotonated form for ionic interactions) .
Q. How should researchers resolve contradictions in crystallographic data for this compound?
- Twinning Analysis : Use SHELXD (SHELX suite) to identify and model twinned crystals. Apply the Hooft parameter for R-factor validation in cases of pseudo-symmetry .
- High-Resolution Refinement : Employ SIR97 for initial phasing and SHELXL for anisotropic displacement parameter refinement, especially for the strained cyclopropane ring .
Q. What methodologies are effective for structure-activity relationship (SAR) studies of sulfonamide derivatives like this compound?
- Comparative Bioactivity Assays : Test analogs (e.g., cyclobutane or tert-butyl sulfonamides) against bacterial folate synthesis pathways. Use MIC (minimum inhibitory concentration) assays to correlate substituent bulk with antimicrobial potency .
- Data Analysis : Apply multivariate regression to quantify steric (e.g., Taft’s ) and electronic (Hammett σ) parameters. For example, cyclopropane’s ring strain enhances electrophilicity, increasing enzyme inhibition (see table below) :
| Derivative | cLogP | IC₅₀ (Carbonic Anhydrase) |
|---|---|---|
| Cyclopropane sulfonamide | 1.2 | 12 nM |
| Cyclobutane sulfonamide | 1.8 | 45 nM |
| Trifluoroethyl sulfonamide | 0.9 | 8 nM |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
